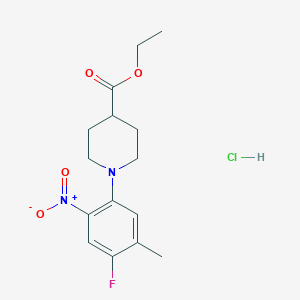
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H20ClFN2O4 and its molecular weight is 346.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring and a nitrophenyl moiety. Its molecular formula is C15H20ClFN2O4, with a molecular weight of approximately 346.79 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurotransmission and antimicrobial properties.
Chemical Structure and Properties
The compound features several notable functional groups:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is common in many bioactive compounds.
- Fluorine and Nitro Substituents : These groups are known to influence the compound's lipophilicity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClFN2O4 |
| Molecular Weight | 346.79 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261079-71-3 |
Neurotransmission Modulation
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in synaptic transmission. The presence of the piperidine structure suggests potential activity at muscarinic or other receptor types, which could modulate synaptic activity and neurotransmitter release. Further pharmacological studies are needed to elucidate its precise mechanisms of action.
Antimicrobial Activity
Research has demonstrated that compounds within the piperidine class exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a comparative study of piperidine derivatives, compounds with nitro substitutions were noted for their enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal effects .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| N-acylpiperidine derivative | 3.125 - 100 | C. albicans |
| Other piperidine derivatives | Varies | Multiple bacterial species |
Pharmacokinetic Profile
The pharmacokinetics of this compound remain largely unexplored. However, its hydrochloride form enhances solubility, suggesting favorable absorption characteristics for potential oral administration.
Eigenschaften
IUPAC Name |
ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4.ClH/c1-3-22-15(19)11-4-6-17(7-5-11)13-8-10(2)12(16)9-14(13)18(20)21;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAINGQIYTYMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















